Hydroxyalachlor

Vue d'ensemble

Description

Hydroxyalachlor (also known as hydroxy-2-chloro-3-methyl-3-penten-1-ol, hydroxy-2-chloro-3-methylpent-1-en-3-ol, or hydroxy-2-chloro-3-methylpent-3-en-1-ol) is a synthetic organic compound belonging to the class of compounds known as alkyl halides. It is a colorless liquid with a sweet, chloroform-like odor. Hydroxyalachlor is used in a variety of applications, including in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as an insecticide and as a biocide.

Applications De Recherche Scientifique

Agricultural Weed Control

Hydroxyalachlor: is primarily used as a pre-emergence herbicide in agriculture. It effectively controls broadleaf weeds and annual grasses in crops like corn, sorghum, and soybean . Its application ensures that crops are not outcompeted for nutrients and sunlight, which can significantly improve yields.

Environmental Fate Studies

Research into the environmental fate of Hydroxyalachlor is crucial due to its widespread use. Studies focus on its persistence, transport, and degradation in soil and water systems. Understanding these processes helps in assessing the potential risks and in developing strategies to mitigate environmental contamination .

Ecotoxicology

Ecotoxicological research investigates the impact of Hydroxyalachlor on non-target organisms, including plants, animals, and humans. This research is vital for understanding the broader ecological implications of its use and for establishing safety guidelines .

Photocatalytic Degradation

Hydroxyalachlor’s degradation under sunlight is studied using photocatalysts like TiO2. Optimizing parameters such as photocatalyst concentration, temperature, pH, sunlight intensity, and irradiation time can enhance the degradation process, making it a viable method for decontaminating water resources .

Biodegradation and Biotransformation

The role of microbial strains in the biodegradation of Hydroxyalachlor is a significant area of study. Identifying bacterial and fungal strains capable of degrading the compound, as well as the enzymes involved, can lead to bioremediation techniques for contaminated sites .

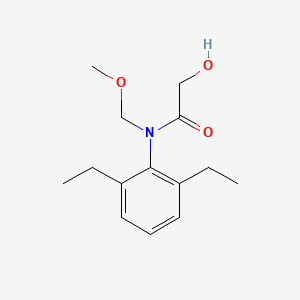

Propriétés

IUPAC Name |

N-(2,6-diethylphenyl)-2-hydroxy-N-(methoxymethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-4-11-7-6-8-12(5-2)14(11)15(10-18-3)13(17)9-16/h6-8,16H,4-5,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFLNPUKMSWYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205242 | |

| Record name | Hydroxyalachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56681-55-1 | |

| Record name | Hydroxyalachlor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056681551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyalachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

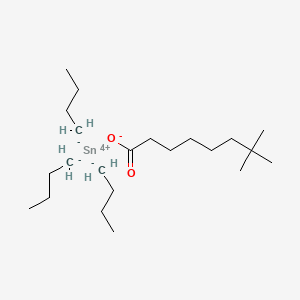

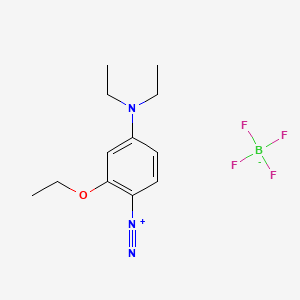

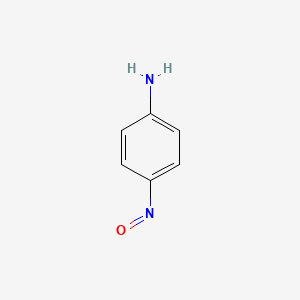

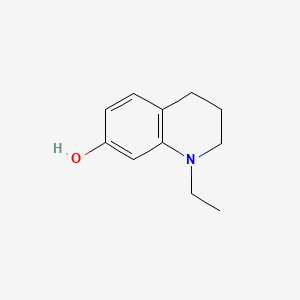

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

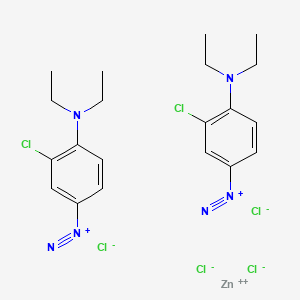

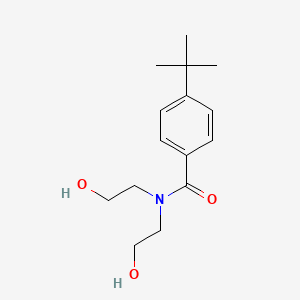

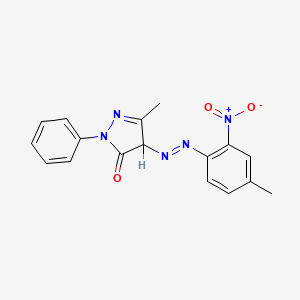

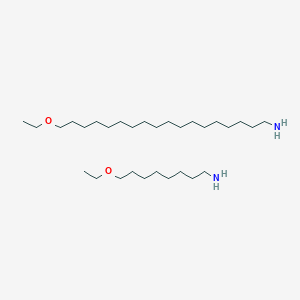

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Propanaminium, N-(2-amino-2-oxoethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, chloride](/img/structure/B1616172.png)

![Benzoic acid, 5-[(3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)[2-chloro-4-(diethylamino)phenyl]methyl]-2-hydroxy-3-methyl-](/img/structure/B1616178.png)

![3-Thiazolidineacetic acid, 5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B1616186.png)